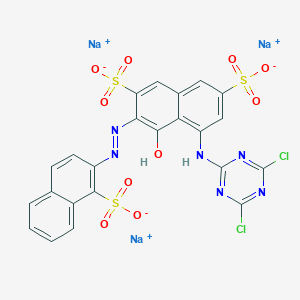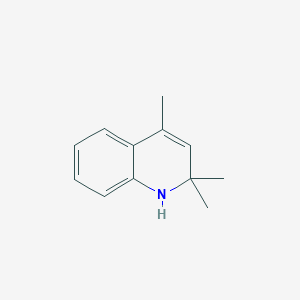![molecular formula C9H16N2O B116621 Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) CAS No. 145105-70-0](/img/structure/B116621.png)
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI), also known as DMAPT, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cancer.
Mécanisme D'action
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) exerts its effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the transcriptional regulation of genes involved in inflammation, immunity, and cell survival. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the activity of IKKβ, a key kinase that activates NF-κB, leading to the suppression of NF-κB-dependent gene expression.
Effets Biochimiques Et Physiologiques
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have several biochemical and physiological effects. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) also sensitizes cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) protects neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be performed on a large scale, making it a viable candidate for drug development. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) in lab experiments. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is a potent inhibitor of the NF-κB pathway, which is involved in many physiological processes, making it difficult to study the specific effects of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) on a particular disease or pathway. Additionally, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have off-target effects, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). One potential direction is the development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)-based therapies for cancer, inflammation, and neurodegenerative disorders. Another potential direction is the identification of new targets and pathways that are regulated by Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Additionally, the development of more potent and selective inhibitors of the NF-κB pathway may improve the therapeutic potential of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Overall, the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) have the potential to lead to the development of new and effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) involves the reaction of 2-acetylpyridine with dimethylamine in the presence of sodium borohydride. The resulting product is then purified using column chromatography to obtain pure Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is relatively simple and can be performed on a large scale, making it a viable candidate for drug development.
Applications De Recherche Scientifique
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
Numéro CAS |
145105-70-0 |
|---|---|
Nom du produit |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) |
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-[1-(dimethylamino)-3,4-dihydro-2H-pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)9-6-4-5-7-11(9)10(2)3/h5,7,9H,4,6H2,1-3H3 |
Clé InChI |
WOWHZTBOIVILEK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC=CN1N(C)C |
SMILES canonique |
CC(=O)C1CCC=CN1N(C)C |
Synonymes |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



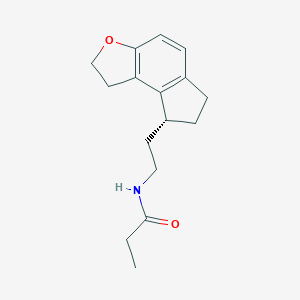
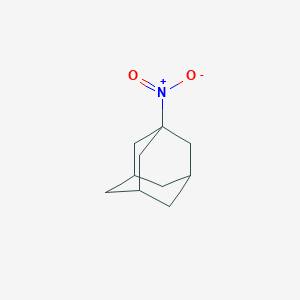
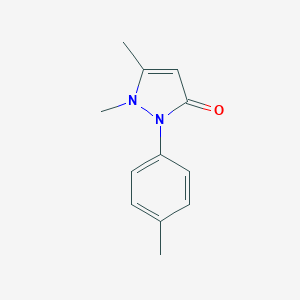
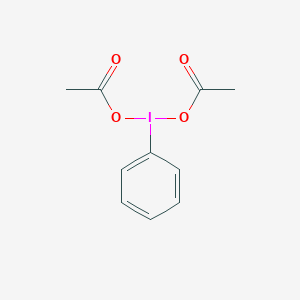

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

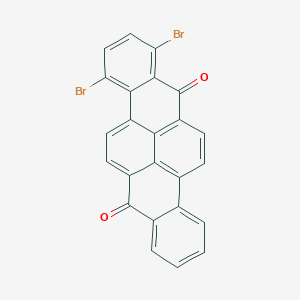
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
